PF-670462 PF-670462 PF-670462 is a hydrochloride salt resulting from the formal reaction of 3-[(3-chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with 2 mol eq. of hydrogen chloride. It is a selective inhibitor of the delta- and epsilon-isoforms of casein kinase 1 (CK1delta and CK1epsilon). It has a role as an EC 2.7.11.1 (non-specific serine/threonine protein kinase) inhibitor. It contains a PF-670462 free base(2+).
Brand Name: Vulcanchem
CAS No.: 950912-80-8
VCID: VC0539295
InChI: InChI=1S/C19H20FN5.ClH/c20-14-8-6-13(7-9-14)17-18(16-10-11-22-19(21)24-16)25(12-23-17)15-4-2-1-3-5-15;/h6-12,15H,1-5H2,(H2,21,22,24);1H
SMILES: C1CCC(CC1)N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F.Cl.Cl
Molecular Formula: C19H21ClFN5
Molecular Weight: 373.9 g/mol

PF-670462

CAS No.: 950912-80-8

Cat. No.: VC0539295

Molecular Formula: C19H21ClFN5

Molecular Weight: 373.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

PF-670462 - 950912-80-8

Specification

CAS No. 950912-80-8
Molecular Formula C19H21ClFN5
Molecular Weight 373.9 g/mol
IUPAC Name 4-[3-cyclohexyl-5-(4-fluorophenyl)imidazol-4-yl]pyrimidin-2-amine;hydrochloride
Standard InChI InChI=1S/C19H20FN5.ClH/c20-14-8-6-13(7-9-14)17-18(16-10-11-22-19(21)24-16)25(12-23-17)15-4-2-1-3-5-15;/h6-12,15H,1-5H2,(H2,21,22,24);1H
Standard InChI Key INGFJPJVSZXDEP-UHFFFAOYSA-N
SMILES C1CCC(CC1)N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F.Cl.Cl
Canonical SMILES C1CCC(CC1)N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F.Cl
Appearance Solid powder

Introduction

Chemical Structure and Properties

PF-670462 is chemically classified as a cell-permeable tri-substituted imidazole compound. It possesses an achiral structure with no defined stereocenters or E/Z centers.

Chemical Identification

PropertyValue
CAS Number950912-80-8
Molecular FormulaC19H20FN5 - 2HCl
Molecular Weight410.316
StereochemistryAchiral
Defined Stereocenters0/0
E/Z Centers0
Charge0

The compound is characterized by the SMILES notation: Cl.Cl.NC1=NC=CC(=N1)C2=C(N=CN2C3CCCCC3)C4=CC=C(F)C=C4, and has the InChIKey PSNKGVAXBSAHCH-UHFFFAOYSA-N . Physically, PF-670462 appears as an off-white solid that is hygroscopic in nature, requiring storage under inert gas to maintain stability .

Pharmacokinetic Properties

PF-670462 is known to be subject to rapid hepatic metabolism with a reported half-life of less than 30 minutes . Despite this relatively short half-life, research has consistently demonstrated that peripheral blood levels are sufficient to achieve inhibition of the central CLOCK mechanisms, indicating adequate bioavailability for targeting peripheral tissues as well . This is evidenced by its demonstrated ability to control hepatic CLOCK genes in various studies .

Pharmacological Mechanism

PF-670462 functions as a selective inhibitor of the δ- and ε-isoforms of casein kinase I, with remarkable potency and selectivity.

Target Specificity and Potency

The compound exhibits exceptional potency against its target enzymes, with IC50 values of 7.7 nM for the δ-isoform and 14 nM for the ε-isoform . This represents more than 30-fold selectivity relative to 42 other kinases tested, making it a highly specific tool for investigating casein kinase I functions . The compound's action is reversible, providing a controlled means of modulating casein kinase activity in research and potential therapeutic applications .

Molecular Pathways

Casein kinase Iε is known to phosphorylate PER proteins, which play crucial roles in establishing the period of the circadian pacemaker or biological clock . Through inhibition of CK1δ/ε, PF-670462 influences these molecular clock mechanisms, resulting in observable changes to circadian rhythmicity . Additionally, recent proteomics research has revealed that PF-670462 induces distinct global proteome changes compared to other signaling inhibitors such as SB431542 (an ALK5 inhibitor), suggesting it influences multiple cellular pathways beyond its primary targets .

Effects on Circadian Rhythms

One of the most well-documented effects of PF-670462 is its ability to modulate circadian rhythms across different species.

Chronobiological Effects

PF-670462 has consistently demonstrated an ability to induce phase delays in circadian rhythms in both rats and monkeys . This effect occurs despite the rapid metabolism of the compound in rats, indicating a potent and persistent influence on circadian mechanisms . The compound's effects on circadian timing have been confirmed across multiple studies, with dosages of 30 mg/kg/day (i.p.) consistently producing phase shifts in the central CLOCK mechanism .

Role in Fibrosis and TGF-β Signaling

Recent research has uncovered significant anti-fibrotic properties of PF-670462, particularly in relation to transforming growth factor-beta (TGF-β) signaling pathways.

TGF-β Pathway Modulation

TGF-β plays a critical role in the development and progression of Idiopathic Pulmonary Fibrosis (IPF) . Studies have demonstrated that PF-670462 can effectively modulate specific components of the TGF-β pathway . Global proteomics analyses have revealed that PF-670462 induces distinct proteomic changes from the direct ALK5 inhibitor SB431542 in human primary fibroblasts, suggesting it operates through alternative or complementary mechanisms to directly target TGF-β signaling .

Anti-fibrotic Effects

The CK1δ/ε inhibitor has demonstrated notable anti-fibrotic effects across multiple experimental models. In vitro studies have shown that PF-670462 can prevent TGF-β-induced epithelial-mesenchymal transition (EMT), a crucial process in fibrosis development . The compound has been found to reduce myofibroblast activation and collagen deposition in both cellular and animal models of fibrogenesis .

In Vitro Research Findings

Laboratory investigations have yielded substantial insights into PF-670462's cellular mechanisms and effects.

Effects on Epithelial-Mesenchymal Transition

Studies using A549 alveolar epithelial cells have demonstrated that PF-670462 can modulate TGF-β signaling and associated EMT processes . Treatment with the compound prevented TGF-β-induced loss of E-cadherin expression in a concentration-dependent manner, with maximum effects observed at 3-10 μM . Additionally, PF-670462 inhibited the induction of EMT-associated genes including N-Cadherin, Vimentin, and E-Cadherin in a concentration-dependent fashion .

Effects on Fibroblast Activity

Research using spheroids derived from primary human lung fibroblasts from both IPF and control donors has shown that PF-670462 can reduce the stiffness of IPF-derived spheroids and inhibit TGF-β-induced fibrogenic gene expression . These findings indicate direct anti-fibrotic effects at the cellular level, suggesting potential therapeutic value in fibrotic conditions .

In Vivo Studies

Animal studies have provided compelling evidence for PF-670462's efficacy in models of pulmonary fibrosis.

Preventive Effects in Acute Pulmonary Fibrosis

In a mouse model of acute bleomycin-induced pulmonary fibrosis, systemic administration of PF-670462 (30 mg/kg/day i.p. from day -1 to 3) prevented the increase in p38 MAPK phosphorylation normally observed following bleomycin exposure . The treatment also reduced or prevented the induction of fibrogenic genes (IL-6, TIMP-1, COL-1A, COL-3) and suppressed bronchoalveolar lavage (BAL) levels of immunoreactive IL-6 .

Therapeutic Effects in Established Fibrosis

When administered in a therapeutic regimen beginning at day 3 post-bleomycin exposure (during peak inflammation) and continuing until day 13, PF-670462 (30 mg/kg/day, i.p.) attenuated bleomycin-induced accumulation of hydroxyproline (a marker of collagen) and reduced the number of infiltrating immune cells in BAL fluid .

Even with delayed treatment starting at day 7 post-bleomycin exposure (a more therapeutically relevant scenario), PF-670462 was effective in reducing bleomycin-induced increases in lung collagen (measured by hydroxyproline), edema (lung wet weight), and BAL fluid infiltrating cells and protein levels .

Aerosol Administration Efficacy

Notably, aerosolized PF-670462 (0.3-3.0 mg/ml, administered for 15 minutes once daily) from days 8-20 post-bleomycin exposure also demonstrated efficacy in reducing hydroxyproline content, BAL fluid cell influx, and fibrogenic gene expression when assessed at day 21 . This finding is particularly significant as it demonstrates the potential for local pulmonary delivery of the compound, which could potentially reduce systemic side effects while maintaining therapeutic efficacy .

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